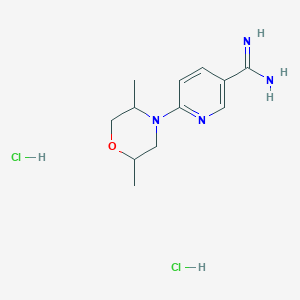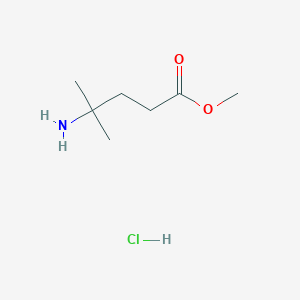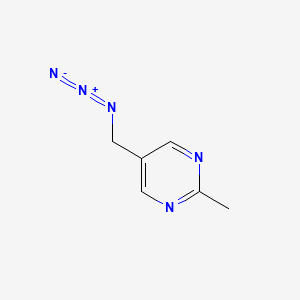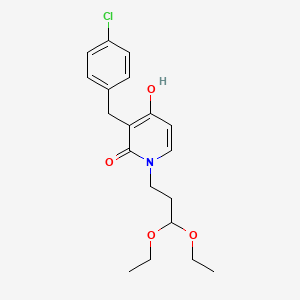
2-Chloro-4-(4-formyl-phenoxy)-benzamide
Vue d'ensemble
Description
2-Chloro-4-(4-formyl-phenoxy)-benzamide, also known as CFPB, is a synthetic compound that has been widely studied in scientific research due to its wide range of applications and potential therapeutic benefits. CFPB has been studied in multiple fields such as biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied in multiple scientific fields, including biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used as a reagent for protein modification, and in the development of biochemical assays. In physiology, this compound has been studied for its potential therapeutic benefits, including its anti-inflammatory and antinociceptive effects. In pharmacology, this compound has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(4-formyl-phenoxy)-benzamide is not fully understood. However, it is believed that this compound may interact with certain proteins in the body, such as COX-2, to inhibit their activity. This inhibition of COX-2 activity is thought to be responsible for this compound’s anti-inflammatory and antinociceptive effects.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic benefits, including its anti-inflammatory and antinociceptive effects. In studies, this compound has been shown to reduce inflammation and pain in animal models. Additionally, this compound has been studied for its potential to inhibit the activity of certain enzymes, such as COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Chloro-4-(4-formyl-phenoxy)-benzamide in laboratory experiments has several advantages. This compound is a relatively easy compound to synthesize and is readily available. Additionally, this compound is a relatively stable compound and can be stored for long periods of time without significant degradation. However, this compound is a relatively expensive compound and may not be suitable for large-scale experiments.
Orientations Futures
Future research on 2-Chloro-4-(4-formyl-phenoxy)-benzamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic effects. Additionally, research should focus on the development of more efficient and cost-effective methods of synthesis. Finally, research should focus on exploring the potential applications of this compound in drug development and other fields.
Propriétés
IUPAC Name |
2-chloro-4-(4-formylphenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-13-7-11(5-6-12(13)14(16)18)19-10-3-1-9(8-17)2-4-10/h1-8H,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUGAKYGUIUOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)




![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)

![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)